molecular formula C20H27N7O B2823940 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2415631-46-6

4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B2823940
CAS No.: 2415631-46-6
M. Wt: 381.484
InChI Key: YMWJHJIUOYIOTJ-UHFFFAOYSA-N
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Description

4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a unique structure combining a morpholine ring with pyrimidine and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and morpholine rings. Key steps may include:

    Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Nucleophilic Substitution: Introduction of the piperazine moiety via nucleophilic substitution reactions.

    Coupling Reactions: Attachment of the morpholine ring using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, often in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in the development of new pharmaceuticals.

Medicine

Medically, this compound has potential applications in drug discovery and development. Its structure suggests it could be a candidate for targeting specific biological pathways, making it useful in the treatment of various diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.

    Verapamil Related Compound B: A pharmaceutical compound with a similar structural motif.

    tert-Butylamine: An aliphatic amine used in organic synthesis.

Uniqueness

4-{4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to its combination of a morpholine ring with pyrimidine and piperazine moieties

Properties

IUPAC Name

4-[4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O/c1-2-16(3-1)17-14-19(23-15-22-17)26-8-6-25(7-9-26)18-4-5-21-20(24-18)27-10-12-28-13-11-27/h4-5,14-16H,1-3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWJHJIUOYIOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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